ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene and its derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .
Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .
Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Synthesis and Biological Activity
A series of novel compounds, including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, have been synthesized and tested for antibacterial and antifungal activities. These compounds exhibited significant activity against various pathogenic strains, comparable to standard antibiotics like ampicillin, ofloxacin, and nystatin, showcasing their potential in antimicrobial applications (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antimicrobial and Antioxidant Studies
Another study focused on the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, demonstrating excellent antimicrobial activities and profound antioxidant potential. These findings suggest these compounds' usefulness in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Heterocyclic Synthesis and Chemical Stability
Research into 2-(diethylamino)thieno1,3ŏxazin-4-ones revealed their synthesis and evaluation as inhibitors of human leukocyte elastase, with some compounds showing extraordinary chemical stability and significant inhibitory activity. This underscores the potential of these compounds in therapeutic applications targeting inflammatory processes (Gütschow et al., 1999).
Anti-rheumatic Potential
A novel compound, Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and its metal complexes were synthesized and showed significant antioxidant, analgesic, and anti-rheumatic effects. This highlights its potential as a new therapeutic agent for treating rheumatic diseases (Sherif & Hosny, 2014).
Apoptosis-Inducing Agents for Cancer Therapy
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-based compounds were evaluated for their in vitro and in vivo anticancer activities, specifically against breast cancer. Some derivatives showed promising antiproliferative potential and induced apoptosis in cancer cells, offering a new avenue for cancer therapy (Gad et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[(4-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-3-24-20(23)17-15-7-5-4-6-8-16(15)26-19(17)21-18(22)13-9-11-14(25-2)12-10-13/h9-12H,3-8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHGJXZMOPIWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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